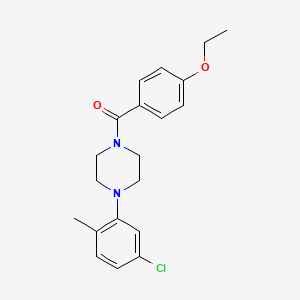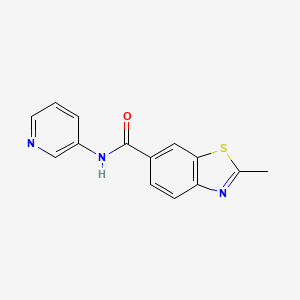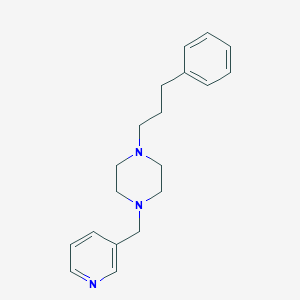
1-(5-chloro-2-methylphenyl)-4-(4-ethoxybenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-chloro-2-methylphenyl)-4-(4-ethoxybenzoyl)piperazine, also known as CEME, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. CEME is a piperazine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The exact mechanism of action of 1-(5-chloro-2-methylphenyl)-4-(4-ethoxybenzoyl)piperazine is not fully understood, but it is believed to act on the serotonergic and dopaminergic systems in the brain. 1-(5-chloro-2-methylphenyl)-4-(4-ethoxybenzoyl)piperazine has been found to bind to serotonin receptors and increase the levels of serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been found to block dopamine receptors, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
1-(5-chloro-2-methylphenyl)-4-(4-ethoxybenzoyl)piperazine has been found to have several biochemical and physiological effects. Studies have shown that 1-(5-chloro-2-methylphenyl)-4-(4-ethoxybenzoyl)piperazine increases the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuroplasticity and neuronal survival. 1-(5-chloro-2-methylphenyl)-4-(4-ethoxybenzoyl)piperazine has also been found to modulate the levels of inflammatory cytokines, which may contribute to its anti-inflammatory effects. Additionally, 1-(5-chloro-2-methylphenyl)-4-(4-ethoxybenzoyl)piperazine has been found to increase the levels of antioxidant enzymes, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(5-chloro-2-methylphenyl)-4-(4-ethoxybenzoyl)piperazine has several advantages for lab experiments, including its high purity and yield, and its well-characterized synthesis method. However, 1-(5-chloro-2-methylphenyl)-4-(4-ethoxybenzoyl)piperazine has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on 1-(5-chloro-2-methylphenyl)-4-(4-ethoxybenzoyl)piperazine. One direction is to further investigate its potential therapeutic applications, including its role in the treatment of other psychiatric disorders such as bipolar disorder and post-traumatic stress disorder. Another direction is to study its safety and efficacy in humans, including its pharmacokinetics and potential drug interactions. Additionally, further research is needed to elucidate its mechanism of action and to optimize its synthesis method for large-scale production.
Synthesemethoden
1-(5-chloro-2-methylphenyl)-4-(4-ethoxybenzoyl)piperazine has been synthesized using different methods, including the reaction of 1-(5-chloro-2-methylphenyl) piperazine with 4-ethoxybenzoyl chloride in the presence of a base. Another method involves the reaction of 4-ethoxybenzoyl piperazine with 5-chloro-2-methylphenyl hydrazine in the presence of a reducing agent. These methods have been optimized to yield high purity and yield of 1-(5-chloro-2-methylphenyl)-4-(4-ethoxybenzoyl)piperazine.
Wissenschaftliche Forschungsanwendungen
1-(5-chloro-2-methylphenyl)-4-(4-ethoxybenzoyl)piperazine has been studied for its potential therapeutic applications, including its role in the treatment of depression, anxiety, and schizophrenia. Studies have shown that 1-(5-chloro-2-methylphenyl)-4-(4-ethoxybenzoyl)piperazine has anxiolytic and antidepressant effects in animal models. It has also been found to have antipsychotic effects in animal models of schizophrenia. These findings suggest that 1-(5-chloro-2-methylphenyl)-4-(4-ethoxybenzoyl)piperazine may have potential as a novel therapeutic agent for these psychiatric disorders.
Eigenschaften
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(4-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-3-25-18-8-5-16(6-9-18)20(24)23-12-10-22(11-13-23)19-14-17(21)7-4-15(19)2/h4-9,14H,3,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQGCJCESLSPDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(5-Chloro-2-methylphenyl)piperazin-1-yl](4-ethoxyphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-3-pyridinyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B5753406.png)


![2-[(2-chlorobenzyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5753431.png)
![5-phenyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5753435.png)
![2-(2,4-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5753441.png)




![1-cyclohexyl-2-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5753491.png)
![5-(2-chlorophenyl)-2-furaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5753499.png)
